Momordicoside I aglycone
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Momordicoside I aglycone typically involves the extraction and isolation from the fruits or leaves of Momordica charantia. The process begins with the extraction of the plant material using solvents such as methanol or ethanol. The extract is then subjected to fractionation using techniques like silica gel chromatography and Sephadex LH-20 column chromatography to isolate the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The plant material is processed in bulk, and advanced chromatographic techniques are employed to ensure high yield and purity of the compound. The use of high-performance liquid chromatography (HPLC) is common in industrial settings to achieve precise separation and quantification of the compound .
Chemical Reactions Analysis
Types of Reactions
Momordicoside I aglycone undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (sodium methoxide)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of epoxides or hydroxylated derivatives, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Momordicoside I aglycone has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cucurbitane-type triterpenoids and their derivatives.
Biology: Investigated for its role in modulating biological pathways and its potential as a bioactive compound in various assays.
Medicine: Studied for its antidiabetic, anti-inflammatory, and anticancer properties. .
Mechanism of Action
The mechanism of action of Momordicoside I aglycone involves its interaction with various molecular targets and pathways. It has been shown to modulate the insulin signaling pathway, leading to improved glucose uptake and utilization. Additionally, it exhibits antioxidant activity by scavenging reactive oxygen species and upregulating the expression of antioxidant enzymes. The compound also interacts with inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Momordicoside I aglycone is unique among cucurbitane-type triterpenoids due to its specific structural features and biological activities. Similar compounds include:
Momordicoside A: Known for its strong binding affinity with α-amylase and its role in inhibiting carbohydrate digestion.
Momordicoside L: Exhibits moderate α-glucosidase inhibitory activity and anti-inflammatory properties.
Karaviloside VI and VIII: Both compounds show significant inhibition of α-glucosidase and possess anti-inflammatory activities.
In comparison, this compound stands out for its potent antidiabetic and anticancer properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
(1R,4S,5S,8R,9R,12S,13S,16S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-20(9-8-14-25(2,3)32)21-12-15-28(7)22-13-16-30-23(10-11-24(31)26(30,4)5)29(22,19-33-30)18-17-27(21,28)6/h8,13-14,16,20-24,31-32H,9-12,15,17-19H2,1-7H3/b14-8+/t20-,21-,22+,23+,24+,27-,28+,29+,30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDWGKJJMMBZZDX-ITPHIMIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC=CC(C)(C)O)C1CCC2(C1(CCC34C2C=CC5(C3CCC(C5(C)C)O)OC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C/C=C/C(C)(C)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CC[C@@H](C5(C)C)O)OC4)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901098621 | |
Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81910-41-0 | |
Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81910-41-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3S,5R,8S,9S,10S,13R,14S,17R)-1,3,4,8,10,11,13,14,15,16-Decahydro-17-[(1R,3E)-5-hydroxy-1,5-dimethyl-3-hexen-1-yl]-4,4,13,14-tetramethyl-5,9-(epoxymethano)-2H-cyclopenta[a]phenanthren-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901098621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
A: Momordicoside I aglycone demonstrates promising activity against Schistosoma mansoni, the parasite responsible for schistosomiasis. Molecular docking studies reveal that this compound binds to the active site of SmPNP with a strong binding affinity of -7.9 kcal/mol []. This interaction primarily occurs through pi-sigma bonds with the amino acid residue HIS 88, a crucial residue within the SmPNP active site []. Inhibiting SmPNP could disrupt the parasite's purine salvage pathway, essential for nucleotide synthesis and, ultimately, parasite survival. This targeted mechanism suggests this compound's potential as a novel therapeutic lead for schistosomiasis treatment.
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